Cas no 39224-62-9 (2-Bromo-6-(hydroxymethyl)-4-nitrobenzenol)

2-Bromo-6-(hydroxymethyl)-4-nitrobenzenol 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-6-(hydroxymethyl)-4-nitrobenzenol
- 3-Bromo-2-hydroxy-5-nitrobenzenemethanol
- MFCD02185957
- 11P-658
- Oprea1_369163
- STL509204
- 2-bromo-6-(hydroxymethyl)-4-nitrophenol
- 39224-62-9
- DTXSID901275592
- AKOS005069397
-
- MDL: MFCD02185957
- インチ: InChI=1S/C7H6BrNO4/c8-6-2-5(9(12)13)1-4(3-10)7(6)11/h1-2,10-11H,3H2
- InChIKey: QHCPKYKJLPTBGA-UHFFFAOYSA-N
- ほほえんだ: C1=C(CO)C(=C(C=C1[N+](=O)[O-])Br)O
計算された属性
- せいみつぶんしりょう: 246.94802Da
- どういたいしつりょう: 246.94802Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 195
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 86.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
2-Bromo-6-(hydroxymethyl)-4-nitrobenzenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A893985-1g |
2-Bromo-6-(hydroxymethyl)-4-nitrophenol |
39224-62-9 | 97% | 1g |
$148.0 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1799674-5g |
2-Bromo-6-(hydroxymethyl)-4-nitrophenol |
39224-62-9 | 98% | 5g |
¥4662.00 | 2024-05-15 | |
abcr | AB268795-100mg |
2-Bromo-6-(hydroxymethyl)-4-nitrobenzenol; . |
39224-62-9 | 100mg |
€283.50 | 2025-02-21 | ||
Ambeed | A893985-5g |
2-Bromo-6-(hydroxymethyl)-4-nitrophenol |
39224-62-9 | 97% | 5g |
$444.0 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1799674-1g |
2-Bromo-6-(hydroxymethyl)-4-nitrophenol |
39224-62-9 | 98% | 1g |
¥1554.00 | 2024-05-15 | |
abcr | AB268795-100 mg |
2-Bromo-6-(hydroxymethyl)-4-nitrobenzenol; . |
39224-62-9 | 100mg |
€283.50 | 2023-05-20 |
2-Bromo-6-(hydroxymethyl)-4-nitrobenzenol 関連文献
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
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David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
2-Bromo-6-(hydroxymethyl)-4-nitrobenzenolに関する追加情報
Research Brief on 2-Bromo-6-(hydroxymethyl)-4-nitrobenzenol (CAS: 39224-62-9): Recent Advances and Applications
The compound 2-Bromo-6-(hydroxymethyl)-4-nitrobenzenol (CAS: 39224-62-9) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications. Recent studies have explored its role as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutics and diagnostic agents. This research brief aims to summarize the latest findings and highlight the compound's relevance in contemporary research.
One of the key areas of investigation involves the use of 2-Bromo-6-(hydroxymethyl)-4-nitrobenzenol as a building block for the synthesis of heterocyclic compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the preparation of nitroaromatic derivatives with potent antimicrobial activity. The researchers employed a multi-step synthetic route, leveraging the bromo and hydroxymethyl functional groups for subsequent modifications. The resulting compounds exhibited promising activity against drug-resistant bacterial strains, underscoring the potential of this intermediate in addressing antimicrobial resistance.
In addition to its antimicrobial applications, recent research has explored the compound's role in cancer therapeutics. A study in Bioorganic & Medicinal Chemistry Letters (2024) reported the development of a series of nitrobenzene-based prodrugs using 2-Bromo-6-(hydroxymethyl)-4-nitrobenzenol as a precursor. These prodrugs were designed to release cytotoxic agents selectively in tumor microenvironments, leveraging the nitro group's redox-sensitive properties. Preliminary in vitro assays showed enhanced selectivity and reduced off-target effects compared to conventional chemotherapeutic agents.
Another emerging application of 2-Bromo-6-(hydroxymethyl)-4-nitrobenzenol is in the field of chemical biology, where it serves as a probe for studying enzyme mechanisms. A recent publication in ACS Chemical Biology (2024) detailed its use as an activity-based probe for nitroreductases, enzymes implicated in hypoxia-related pathways. The compound's nitro group was found to undergo selective reduction by these enzymes, enabling the visualization and quantification of enzyme activity in live cells. This approach provides a valuable tool for understanding hypoxia-associated diseases, including cancer and inflammatory disorders.
From a synthetic chemistry perspective, advancements in the scalable production of 2-Bromo-6-(hydroxymethyl)-4-nitrobenzenol have been reported. A 2023 study in Organic Process Research & Development outlined an optimized, cost-effective synthesis route with improved yields and reduced environmental impact. The new method employs greener solvents and catalytic systems, aligning with the pharmaceutical industry's push toward sustainable manufacturing practices.
In conclusion, 2-Bromo-6-(hydroxymethyl)-4-nitrobenzenol (CAS: 39224-62-9) continues to demonstrate its versatility and importance in chemical biology and pharmaceutical research. Recent studies have expanded its applications from antimicrobial and anticancer agent development to chemical biology probes and sustainable synthesis. As research progresses, this compound is likely to play an increasingly significant role in addressing current challenges in drug discovery and development.
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